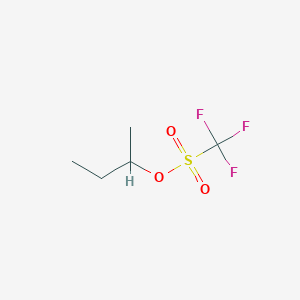

Butan-2-yl trifluoromethanesulfonate

Description

Butan-2-yl trifluoromethanesulfonate (CAS 452542-06-0) is a sulfonate ester characterized by a butan-2-yl (sec-butyl) group attached to a trifluoromethanesulfonate (triflate) moiety. This compound is widely employed as an alkylating agent in organic synthesis due to the triflate group's exceptional leaving-group ability, which facilitates nucleophilic substitution reactions. Its steric profile, influenced by the branched butan-2-yl chain, distinguishes it from linear alkyl triflates (e.g., methyl or ethyl trifluoromethanesulfonate) in terms of reactivity and selectivity. Applications span pharmaceuticals, agrochemicals, and specialty materials, particularly where controlled alkylation or stereochemical outcomes are critical .

Properties

CAS No. |

60306-26-5 |

|---|---|

Molecular Formula |

C5H9F3O3S |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

butan-2-yl trifluoromethanesulfonate |

InChI |

InChI=1S/C5H9F3O3S/c1-3-4(2)11-12(9,10)5(6,7)8/h4H,3H2,1-2H3 |

InChI Key |

DNRDXSLVCZJRKI-UHFFFAOYSA-N |

SMILES |

CCC(C)OS(=O)(=O)C(F)(F)F |

Canonical SMILES |

CCC(C)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Triflates

The reactivity, selectivity, and applications of butan-2-yl trifluoromethanesulfonate are best contextualized by comparing it with analogous compounds:

Ethyl Trifluoromethanesulfonate

- Structure : Linear ethyl group.

- Reactivity : Higher electrophilicity due to reduced steric hindrance compared to butan-2-yl. Ethyl triflate reacts rapidly in SN2 mechanisms but lacks stereochemical control.

- Applications : Preferred for simple alkylations in small-molecule synthesis. In chemoselective reactions, ethyl triflate achieves a 5:1 oxygen/sulfur alkylation ratio under microwave conditions, slightly lower than butan-2-yl derivatives due to steric differences .

- Limitations : Prone to over-alkylation in complex substrates.

2-Fluoroethyl Trifluoromethanesulfonate

- Structure : Ethyl group with a terminal fluorine atom.

- Reactivity : Enhanced leaving-group ability from fluorine’s electron-withdrawing effect. However, steric bulk remains comparable to ethyl triflate.

- Applications : Used to introduce fluorine-containing motifs, critical in medicinal chemistry. Unlike butan-2-yl triflate, its linear structure limits stereochemical influence .

Trimethylsilyl Trifluoromethanesulfonate

- Structure : Trimethylsilyl (TMS) group instead of alkyl.

- Reactivity: Functions as a potent Lewis acid catalyst in Friedel-Crafts alkylations and glycosylations.

- Applications : Dominates industrial-scale processes (e.g., polymer production), with a robust market forecasted through 2044. Butan-2-yl triflate, in contrast, is niche, primarily used in research .

Phenyl-Based Triflates (e.g., 3-Hydroxy-2-(trimethylsilyl)phenyl Triflate)

- Structure : Aromatic ring with functional groups.

- Reactivity : Stabilized by resonance, enabling participation in benzyne chemistry and cross-couplings. Butan-2-yl triflate lacks such aromatic stabilization but offers superior alkylation efficiency in aliphatic systems.

- Applications : Key intermediates in heterocyclic synthesis; less suited for stereoselective alkylation compared to butan-2-yl derivatives .

Stereochemical and Steric Considerations

This compound’s chiral center (C2 of the sec-butyl group) enables stereochemical control in reactions. For example:

- In the synthesis of enantiomeric esters like (2S)- and (2R)-butan-2-yl (Z)-dodec-5-enoate, the triflate’s configuration directly influences the stereochemical outcome of pheromone analogs, critical for biological activity in field experiments .

- Steric hindrance from the branched chain reduces reaction rates compared to ethyl triflate but enhances selectivity in crowded substrates.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.